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Compound of Interest

Compound Name:
1-(4-Methoxybenzyl)-1H-indazol-

5-amine

CAS No.: 939756-05-5

Cat. No.: B1612654 Get Quote

A Critical Pharmacophore Intermediate for Indazole-
Based Kinase Inhibitors
Executive Summary
CAS 939756-05-5, chemically identified as 1-(4-methoxybenzyl)-1H-indazol-5-amine,

represents a high-value building block in the synthesis of small-molecule therapeutics,

particularly Tyrosine Kinase Inhibitors (TKIs). Its structural significance lies in the orthogonal

protection of the indazole nitrogen with a p-methoxybenzyl (PMB) group, allowing for selective

functionalization of the C-5 amine without compromising the aromatic core's integrity.

This guide provides a comprehensive technical analysis of this intermediate, detailing its

physicochemical properties, role in Structure-Activity Relationship (SAR) campaigns, and

validated experimental protocols for its application in drug development.

Chemical Identity & Physicochemical Properties[1][2][3]
The compound serves as a "masked" form of 5-aminoindazole, a scaffold ubiquitous in

oncology and immunology drugs targeting VEGFR, PDGFR, and ROCK pathways. The PMB

group enhances lipophilicity, improving solubility in organic solvents during intermediate steps

compared to the naked heterocycle.
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Table 1: Physicochemical Profile

Parameter Specification

CAS Number 939756-05-5

IUPAC Name 1-[(4-methoxyphenyl)methyl]indazol-5-amine

Synonyms
1-(4-methoxybenzyl)-1H-indazol-5-amine; 5-

Amino-1-PMB-indazole

Molecular Formula C₁₅H₁₅N₃O

Molecular Weight 253.30 g/mol

Physical State Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, DCM; slightly soluble in

Methanol

pKa (Calculated) ~3.5 (Indazole N1), ~4.8 (Aniline NH2)

Melting Point 118 – 122 °C (Typical range for PMB-indazoles)

Mechanism of Utility: The PMB Strategy
In medicinal chemistry, the direct use of 5-aminoindazole is often plagued by regioselectivity

issues during alkylation or acylation due to the competing nucleophilicity of the indazole N1/N2

nitrogens.

CAS 939756-05-5 solves this by pre-installing the PMB protecting group at the N1 position.

This serves two critical functions:

Regio-control: It locks the tautomeric equilibrium, forcing subsequent reactions (like

halogenation or lithiation) to occur at predictable positions (typically C-3 or C-4).

Solubility Enhancement: The lipophilic benzyl ether facilitates purification by normal-phase

chromatography, which is often difficult for polar, unprotected amino-indazoles.

Validated Deprotection Pathways
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The PMB group is "orthogonal" to standard Boc/Fmoc strategies, meaning it remains stable

under mild acidic or basic conditions used to deprotect other amines. It is selectively removed

using:

Acidic Cleavage: Trifluoroacetic acid (TFA) at reflux.

Oxidative Cleavage: Cerium(IV) ammonium nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-

benzoquinone (DDQ).

Experimental Protocols
Protocol A: Amide Coupling (Drug Core Synthesis)
Objective: To couple the 5-amine of CAS 939756-05-5 with a carboxylic acid pharmacophore

(e.g., a nicotinic acid derivative) to form a precursor for a kinase inhibitor.

Reagents:

CAS 939756-05-5 (1.0 eq)

Carboxylic Acid Partner (1.1 eq)

HATU (1.2 eq)

DIPEA (3.0 eq)

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

Dissolution: Charge a flame-dried round-bottom flask with the Carboxylic Acid Partner and

anhydrous DMF (0.1 M concentration).

Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes to

form the activated ester. Note: A color change to yellow/orange is typical.

Addition: Add CAS 939756-05-5 (dissolved in minimal DMF) dropwise to the reaction

mixture.
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Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS for the disappearance of the amine

(m/z 254.1 [M+H]+).

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (2x), and brine. Dry

over Na₂SO₄.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: PMB Deprotection (Final Step)
Objective: To remove the 1-PMB group and reveal the active pharmaceutical ingredient (API).

Reagents:

PMB-Protected Intermediate (from Protocol A)

Trifluoroacetic Acid (TFA)

Anisole (Scavenger)

Step-by-Step Methodology:

Preparation: Dissolve the intermediate in neat TFA (approx. 10 mL per gram of substrate).

Add 2-3 equivalents of Anisole to scavenge the benzyl cation and prevent re-alkylation.

Reflux: Heat the mixture to 65°C for 2–4 hours. Critical: Monitor strictly by HPLC; prolonged

heating can degrade the amide bond.

Quench: Cool to RT and concentrate in vacuo to remove excess TFA.

Neutralization: Redissolve the residue in DCM and slowly add saturated NaHCO₃ until pH >

7.

Isolation: Extract with DCM/MeOH (9:1). The product will likely precipitate or require reverse-

phase purification.

Visualization of Synthetic Workflows
Diagram 1: Synthesis & Application Logic
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This flow illustrates how CAS 939756-05-5 is generated and utilized to bypass regioselectivity

issues.

5-Nitroindazole PMB-Cl / Base
(N1-Protection)

 Regioselective Alkylation 1-PMB-5-Nitroindazole H2 / Pd-C
(Reduction)

CAS 939756-05-5
(1-PMB-Indazol-5-amine)

Amide Coupling
(Kinase Inhibitor Core)

 Key Building Block Deprotection (TFA)
(Active Drug)
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Caption: Synthetic route to CAS 939756-05-5 and its downstream application in API synthesis.

Diagram 2: Biological Signaling Context
Indazole-based drugs derived from this intermediate typically target receptor tyrosine kinases.

This diagram maps the downstream effects.
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Caption: Mechanism of Action for TKIs synthesized using the 5-aminoindazole scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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